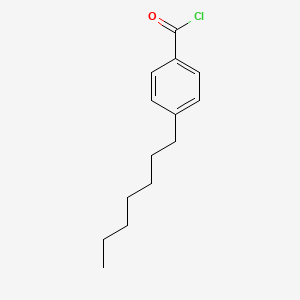

4-Heptylbenzoyl chloride

Description

Structural Context within Benzoyl Chloride Derivatives and Long-Chain Aromatic Acyl Halides

4-Heptylbenzoyl chloride belongs to the class of aromatic acyl halides. Its structure consists of a benzene (B151609) ring substituted with a highly reactive acyl chloride group (-COCl) and a seven-carbon alkyl (heptyl) chain at the para-position. This arrangement places it within the family of para-substituted benzoyl chlorides, which are noted for their utility as building blocks in organic synthesis.

The key structural features that define the chemical persona of this compound are:

The Benzoyl Chloride Moiety : The electron-withdrawing nature of the chlorine atom makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This reactivity is characteristic of acyl chlorides and allows for reactions such as acylation, hydrolysis, and esterification.

The para-Substituted Heptyl Group : The long, linear heptyl chain is a significant feature. This alkyl group is electron-donating and imparts a considerable degree of hydrophobicity (lipophilicity) to the molecule. ontosight.ai The length and nature of such alkyl chains are crucial in influencing the physical properties of the final products, particularly in the field of materials science. tcichemicals.com For instance, modifying the alkyl chain length can control the temperature range in which a compound exhibits liquid crystal properties. tcichemicals.com

This combination of a reactive functional group and a long, nonpolar chain distinguishes this compound from simpler derivatives like benzoyl chloride itself. While the acyl chloride provides the reactive handle for building larger molecular frameworks, the heptyl chain influences intermolecular interactions and the macroscopic properties of the resulting materials, such as solubility and self-assembly behavior. tcichemicals.com

| Property | Value |

| CAS Number | 50606-96-7 epa.govsigmaaldrich.comchemspider.com |

| Molecular Formula | C14H19ClO epa.govchemspider.com |

| Molecular Weight | 238.76 g/mol epa.gov |

| Appearance | Colorless to yellow clear liquid tcichemicals.comchemondis.comchemdad.com |

| Density | 1.002 g/mL at 25 °C sigmaaldrich.comsigmaaldrich.com |

| Refractive Index | n20/D 1.5218 sigmaaldrich.comsigmaaldrich.com |

Scope of Academic Research on Alkylbenzoyl Chlorides in Contemporary Synthesis and Materials Science

Academic and industrial research into 4-alkylbenzoyl chlorides, including this compound, is primarily driven by their application as key intermediates in the synthesis of specialized materials. ontosight.aiorgsyn.org The ability to introduce a benzoyl unit with a specific-length alkyl tail makes these compounds particularly valuable.

Key Research Areas:

Liquid Crystals: A significant area of research for long-chain alkylbenzoyl chlorides is in the synthesis of liquid crystals. tcichemicals.comtcichemicals.comontosight.ai The rigid benzoyl core combined with the flexible alkyl chain is a classic design for calamitic (rod-shaped) liquid crystal molecules. tcichemicals.com These molecules can self-assemble into ordered phases (e.g., nematic, smectic) that exhibit properties between those of a liquid and a solid. tcichemicals.com this compound can be used to synthesize esters and other derivatives that are components of liquid crystal displays (LCDs) and other optical electronic devices. orgsyn.orgossila.com For example, it serves as a building block for materials like 4'-Heptyl-4-biphenylcarbonitrile (7CB), a well-known nematic liquid crystal. ossila.com

Polymers and Advanced Materials: In polymer chemistry, this compound is used to modify existing polymers or to synthesize new ones with tailored properties. The introduction of the heptylbenzoyl group can alter physical characteristics such as thermal stability, solubility, and mechanical strength. Research has explored the use of related compounds as additives to stabilize polymers like poly(vinyl chloride) (PVC) against photodegradation. mdpi.com

Organic Synthesis: Beyond materials science, 4-alkylbenzoyl chlorides are versatile reagents in general organic synthesis. They serve as precursors for a variety of other functional groups. For instance, they can be converted into:

4-Alkylbenzoic acids through hydrolysis. orgsyn.org

Esters and amides via acylation of alcohols and amines. this compound has been specifically used in the synthesis of a 3-O-acyl derivative of betulinic acid. sigmaaldrich.comchemdad.comsigmaaldrich.com

Ketones through Friedel-Crafts acylation reactions. orgsyn.org

Nitriles , which are also important precursors for liquid crystals. orgsyn.org

A common and efficient method for synthesizing 4-alkylbenzoyl chlorides is the direct Friedel-Crafts acylation of an alkylbenzene with an acylating agent like oxalyl chloride. orgsyn.org This one-step process is often preferred over multi-step sequences that might start from the corresponding alkylbenzoic acid. orgsyn.org

| Synthesis Method | Reagents | Key Features |

| Friedel-Crafts Acylation | Alkylbenzene, Oxalyl Chloride, AlCl3 orgsyn.org | One-step synthesis; good yields; avoids positional isomers. orgsyn.org |

| From Carboxylic Acid | 4-Alkylbenzoic acid, Thionyl Chloride (SOCl2) or Phosphorus Pentachloride (PCl5) ontosight.aiontosight.ai | A common laboratory method for converting a carboxylic acid to its acid chloride. ontosight.ai |

The ongoing research in this area continues to find new applications for these tailored building blocks, leveraging their unique combination of reactivity and tunable physical properties for the next generation of advanced materials.

Structure

3D Structure

Properties

IUPAC Name |

4-heptylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClO/c1-2-3-4-5-6-7-12-8-10-13(11-9-12)14(15)16/h8-11H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHTFLTOKFXTJGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC=C(C=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2068559 | |

| Record name | Benzoyl chloride, 4-heptyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50606-96-7 | |

| Record name | 4-Heptylbenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50606-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoyl chloride, 4-heptyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050606967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoyl chloride, 4-heptyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoyl chloride, 4-heptyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-heptylbenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Heptylbenzoyl Chloride and Analogous Acyl Chlorides

Established Preparative Pathways from Carboxylic Acid Precursors

The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis. For 4-heptylbenzoyl chloride, this typically involves the reaction of 4-heptylbenzoic acid with a chlorinating agent. The long heptyl chain may sometimes require adjustments to reaction conditions, such as longer reaction times or higher temperatures, compared to shorter-chain analogs.

Thionyl Chloride and Phosphorus Halide Mediated Transformations

One of the most common and effective methods for preparing acyl chlorides, including this compound, is the reaction of the parent carboxylic acid with thionyl chloride (SOCl₂). chemguide.co.ukkhanacademy.orgchemistrysteps.com This reaction is often favored because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired acyl chloride. chemguide.co.uklibretexts.org The reaction can be catalyzed by dimethylformamide (DMF). wikipedia.org

Phosphorus halides, such as phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃), are also widely used to synthesize acyl chlorides from carboxylic acids. chemguide.co.ukkhanacademy.orgchemistrysteps.com The reaction with PCl₅ produces the acyl chloride along with phosphoryl chloride (POCl₃) and HCl gas. chemguide.co.uk When PCl₃ is used, the by-product is phosphorous acid (H₃PO₃). chemguide.co.uk In both cases, the acyl chloride is typically isolated by fractional distillation. chemguide.co.uk

Table 1: Comparison of Common Chlorinating Agents for Acyl Chloride Synthesis

| Reagent | Formula | Byproducts | Phase | Advantages | Disadvantages |

| Thionyl chloride | SOCl₂ | SO₂, HCl | Liquid | Gaseous byproducts simplify purification. chemguide.co.uklibretexts.org | Reagent is corrosive and moisture-sensitive. |

| Phosphorus pentachloride | PCl₅ | POCl₃, HCl | Solid | Effective for many carboxylic acids. | Produces solid and liquid byproducts that can be difficult to separate. chemguide.co.uk |

| Phosphorus trichloride | PCl₃ | H₃PO₃ | Liquid | Reaction is less vigorous than with PCl₅. chemguide.co.uk | Requires a 3:1 molar ratio of acid to reagent. chemguide.co.uk |

Reactions Employing Oxalyl Chloride and Phosgene (B1210022) Alternatives

Oxalyl chloride ((COCl)₂) is another highly effective reagent for converting carboxylic acids to acyl chlorides, often used with a catalytic amount of DMF. commonorganicchemistry.comchemicalbook.com This method is generally milder and more selective than using thionyl chloride, though it is more expensive. researchgate.net The byproducts of this reaction, carbon dioxide (CO₂) and carbon monoxide (CO), along with HCl, are all gaseous, facilitating easy removal. chemicalbook.com

Phosgene (COCl₂) can also be used to prepare acyl chlorides from carboxylic acids, particularly in industrial settings. wikipedia.orggoogle.com However, due to its extreme toxicity, safer alternatives have been developed for laboratory use. wikipedia.orgsigmaaldrich.com These include diphosgene (trichloromethyl chloroformate), a liquid, and triphosgene (B27547) (bis(trichloromethyl) carbonate), a solid, which can generate phosgene in situ, minimizing handling risks. wikipedia.orgsigmaaldrich.com Another alternative is the Vilsmeier-Haack reagent, which can be prepared from less hazardous materials. scirp.org

Advancements in Green Chemistry Approaches for Acyl Chloride Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly methods for chemical synthesis. This "green chemistry" approach focuses on reducing waste, using less hazardous materials, and improving energy efficiency.

Development of Solvent-Free Reaction Protocols

A key area of green chemistry is the development of solvent-free reactions, which eliminate the environmental and health risks associated with many organic solvents. nsf.gov Mechanochemical methods, such as ball milling, have emerged as a viable solvent-free technique for synthesizing ketones from acyl chlorides and boronic acids, suggesting a potential avenue for the subsequent reactions of this compound. nsf.gov

Solvent-free acylation of alcohols, phenols, and amines has also been achieved using various catalysts, highlighting the potential for greener downstream applications of acyl chlorides. jmchemsci.com Additionally, methods for preparing aliphatic acid chlorides without a solvent, using reagents like bis(trichloromethyl) carbonate, have been developed, offering a cleaner route to these important intermediates. google.com

Utilization of Environmentally Benign Reagents and Catalytic Systems

The use of less toxic and more sustainable reagents and catalysts is another cornerstone of green chemistry. For acyl chloride synthesis, this includes exploring alternatives to traditional, often hazardous, chlorinating agents. rsc.org For instance, research has focused on developing catalytic systems that are reusable and operate under milder conditions. rsc.orgsciforum.net

Copper nanoparticle catalysts have been shown to be effective in the coupling of acyl chlorides with terminal alkynes under solvent-free conditions, offering a reusable and efficient catalytic system. rsc.org Furthermore, shuttle-catalysis provides a CO- and HCl-free method to produce acid chlorides from unsaturated hydrocarbons, avoiding the use of toxic gases. nih.gov The use of ionic liquids as both reagent and solvent also presents an environmentally attractive option due to their recyclability. organic-chemistry.org

Emerging Synthetic Strategies for Functionalized Long-Chain Aromatic Acyl Chlorides

The synthesis of complex molecules often requires the preparation of functionalized acyl chlorides, including those with long alkyl chains like this compound. Research in this area is focused on developing new methods that are both efficient and compatible with a wide range of functional groups.

One emerging strategy involves the use of novel catalytic systems to achieve transformations that were previously difficult. For example, copper-catalyzed borylation of acyl chlorides provides a pathway to acylborons, which are versatile synthetic intermediates. acs.org Another innovative approach is the use of chloro tropylium (B1234903) chloride, which allows for the rapid generation of acyl chlorides from carboxylic acids under very mild conditions. organic-chemistry.org

The development of methods for the synthesis of long-chain compounds is also crucial. For instance, processes for preparing long-chain carboxylic acids and alcohols from cyclododecanone (B146445) and acyl chlorides have been developed, which could be adapted for the synthesis of precursors to compounds like this compound. google.comgoogle.com

Photocatalytic Generation of Acyl Chlorides

Visible-light photoredox catalysis has emerged as a powerful and mild approach for generating reactive acyl radicals from a variety of precursors, including carboxylic acids, aldehydes, and anhydrides. nih.govmdpi.comthieme-connect.com This strategy offers a green and sustainable alternative to traditional methods that often demand harsh conditions. researchgate.net The process typically involves a photocatalyst that, upon light absorption, initiates a single-electron transfer (SET) process to generate the key acyl radical intermediate. nih.govthieme-connect.com

A notable strategy involves the in situ preparation of acyl chlorides from carboxylic acids, which are then activated by a nucleophilic organic catalyst under visible light irradiation. researchgate.netrsc.org This method leverages the electrophilicity of the acyl chloride intermediate rather than its reduction potential, allowing for the activation of substrates that are otherwise resistant to SET-based mechanisms. rsc.org The generated acyl radicals can then be trapped by various radical acceptors. rsc.org

Research has demonstrated the successful acylation of electron-poor olefins using this photocatalytic approach. rsc.org The process is initiated by activating an acyl chloride with a nucleophilic organic catalyst, followed by irradiation with blue LEDs. This generates an acyl radical that adds to the olefin in a Giese-type reaction. rsc.org This methodology is effective for a range of aromatic and alkyl acyl chlorides.

For example, various benzoyl chloride derivatives have been successfully used in photocatalytic reactions. Both electron-rich (e.g., methoxy-substituted) and electron-deficient (e.g., trifluoromethyl-substituted) benzoyl chlorides serve as competent substrates in these transformations. uliege.be

Table 1: Examples of Photocatalytic Acylation using Benzoyl Chloride Analogs

| Acyl Chloride Substrate | Radical Acceptor | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Methoxybenzoyl chloride | Cyclohexane | TBADT / Ni Catalyst | 71 | uliege.be |

| Benzoyl chloride | Cyclohexane | TBADT / Ni Catalyst | 40 | uliege.be |

| 4-Fluorobenzoyl chloride | Cyclohexane | TBADT / Ni Catalyst | 42 | uliege.be |

| 4-(Trifluoromethyl)benzoyl chloride | Cyclohexane | TBADT / Ni Catalyst | 35 | uliege.be |

| 2-Methoxybenzoyl chloride | Cyclohexane | TBADT / Ni Catalyst | 24 | uliege.be |

TBADT: Tetrabutylammonium decatungstate

Synthesis from Esters and Aldehydes

From Esters

Acyl chlorides can be efficiently synthesized from esters, with a particularly effective method involving the reaction of tert-butyl esters with thionyl chloride (SOCl₂) at room temperature. nih.gov This transformation provides acyl chlorides in high yields and demonstrates remarkable selectivity. Other common esters, such as methyl, ethyl, benzyl, and isopropyl esters, are generally unreactive under these conditions, allowing for the specific conversion of a tert-butyl ester in a molecule containing other ester functionalities. nih.gov An alternative reagent for this conversion is phosphorus trichloride (PCl₃), which can also effectively transform various aryl, alkenyl, and alkyl tert-butyl esters into their corresponding acid chlorides. researchgate.net

The mechanism involves the in situ formation of the acid chloride, which can then be used for subsequent reactions, such as the synthesis of other esters or amides in a one-pot procedure. researchgate.net

Table 2: Synthesis of Acyl Chlorides from tert-Butyl Esters

| Starting Ester | Reagent | Product | Unpurified Yield (%) | Reference |

|---|---|---|---|---|

| tert-Butyl benzoate | SOCl₂ | Benzoyl chloride | 96 | nih.gov |

| tert-Butyl p-toluate | SOCl₂ | p-Toluoyl chloride | 99 | nih.gov |

| tert-Butyl p-nitrobenzoate | SOCl₂ | p-Nitrobenzoyl chloride | 98 | nih.gov |

| tert-Butyl cinnamate | SOCl₂ | Cinnamoyl chloride | 99 | nih.gov |

| tert-Butyl acetate | SOCl₂ | Acetyl chloride | 89 | nih.gov |

From Aldehydes

The conversion of aldehydes to acyl chlorides is typically a two-step process. stackexchange.com The aldehyde is first oxidized to the corresponding carboxylic acid. iitk.ac.in A common and efficient method for this oxidation is the Pinnick oxidation, which uses sodium chlorite (B76162) (NaClO₂) and a phosphate (B84403) buffer. stackexchange.com Following the oxidation, the resulting carboxylic acid is converted to the acyl chloride using standard chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride. stackexchange.comiitk.ac.in

While less common, direct conversion methods have also been explored. iitk.ac.in However, the two-step oxidation-chlorination sequence remains the most prevalent and reliable route for synthesizing acyl chlorides from aldehyde precursors. stackexchange.com This approach is applicable to a wide range of aromatic and aliphatic aldehydes. scispace.com

Mechanistic Investigations into 4 Heptylbenzoyl Chloride Reactivity

Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution is a fundamental reaction class for acyl chlorides, including 4-heptylbenzoyl chloride. This process involves the replacement of the chloride leaving group by a nucleophile and is central to the synthesis of a variety of derivatives. chemistrytalk.orgmasterorganicchemistry.comlibretexts.org The general mechanism proceeds through a tetrahedral intermediate formed by the attack of the nucleophile on the electrophilic carbonyl carbon. The subsequent collapse of this intermediate expels the chloride ion, resulting in the formation of the substituted product. chemistrytalk.orgmasterorganicchemistry.com The reactivity of the acyl chloride is enhanced by the electron-withdrawing nature of the chlorine atom, which increases the electrophilicity of the carbonyl carbon.

Detailed Studies of Acylation of Alcohols and Phenols

The acylation of alcohols and phenols with acyl chlorides like this compound is a common method for the synthesis of esters. chemguide.co.uk The reaction with alcohols is typically rapid, while the reaction with phenols can be slower due to the lower nucleophilicity of the phenolic oxygen. libretexts.org

The reaction of an acyl chloride with an alcohol or phenol (B47542) proceeds via a nucleophilic acyl substitution mechanism. chemguide.co.uk The lone pair of electrons on the oxygen atom of the alcohol or phenol attacks the carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, eliminating a chloride ion and a proton to form the ester and hydrogen chloride. chemguide.co.uklibretexts.org

In the case of less reactive phenols, the reaction can be facilitated by converting the phenol to the more nucleophilic phenoxide ion by using a base like sodium hydroxide. libretexts.orgdoubtnut.com This is a key feature of the Schotten-Baumann reaction, which is often used for the benzoylation of phenols. chemistnotes.comunacademy.com The use of a base also serves to neutralize the HCl produced during the reaction. unacademy.com

Table 1: Comparison of Acylation Reactions

| Nucleophile | Reactivity with Acyl Chlorides | Conditions | Product |

|---|---|---|---|

| Alcohols | Generally fast | Often at room temperature | Ester |

Formation Kinetics and Thermodynamics of Amides and Thiourea (B124793) Derivatives

The formation of amides from acyl chlorides and amines is a highly favorable and common reaction. sparkl.meorganic-chemistry.org The kinetics of this reaction are typically fast due to the high nucleophilicity of amines. The mechanism is a nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the acyl chloride. chemistnotes.comunacademy.com

The synthesis of N-acylthiourea derivatives, such as those derived from this compound, involves the reaction of the acyl chloride with a thiourea or a substituted thiourea. For instance, 1-(4-hexylbenzoyl)-3-methylthiourea has been synthesized by reacting 4-hexylbenzoyl chloride with N-methylthiourea using a triethylamine (B128534) catalyst. researchgate.netmdpi.comresearchgate.net This reaction proceeds via an acylation mechanism where the nucleophilic nitrogen of the thiourea attacks the electrophilic carbonyl carbon of the acyl chloride. mdpi.comresearchgate.net The use of a base like triethylamine facilitates the reaction by neutralizing the hydrogen chloride that is formed. researchgate.net

While specific kinetic and thermodynamic data for the formation of amides and thiourea derivatives directly from this compound are not extensively detailed in the provided search results, the general principles of these reactions are well-established. The formation of the amide bond is a strongly exothermic process. luxembourg-bio.com The kinetics of these reactions can be influenced by factors such as the basicity of the amine or thiourea, steric hindrance, and solvent effects. sci-hub.box

Table 2: Synthesis of Thiourea Derivatives

| Reactants | Catalyst/Conditions | Product | Reference |

|---|

Radical-Mediated Transformations Involving Aromatic Acyl Chlorides

Beyond traditional polar reactions, aromatic acyl chlorides can be precursors to acyl radicals, which are versatile intermediates in organic synthesis. nih.gov These radicals can participate in a variety of transformations, including additions to unsaturated systems.

Photochemical Generation of Acyl Radicals and Reaction Mechanisms

Acyl radicals can be generated from acyl chlorides under photochemical conditions. researchgate.netrsc.org This often involves the use of a photocatalyst that, upon excitation with visible light, can initiate a single electron transfer (SET) process. nih.govbeilstein-journals.org However, the direct reduction of many acyl chlorides, particularly alkyl acyl chlorides, can be challenging due to their high reduction potentials. nih.gov

A strategy to overcome this involves the use of a nucleophilic organic catalyst, such as a dithiocarbamate (B8719985) anion. This catalyst can react with the acyl chloride via nucleophilic acyl substitution to form an intermediate with a weaker bond that is more susceptible to photochemical cleavage, generating the acyl radical. rsc.orgnih.gov These photochemically generated acyl radicals can then be trapped by electron-poor olefins in Giese-type addition reactions. rsc.org The reactions with aromatic acyl radical precursors are often performed at elevated temperatures (e.g., 60 °C). researchgate.net

Single-Electron Transfer (SET) Processes in Acyl Chloride Activation

Single-electron transfer (SET) is a key mechanism for the activation of acyl chlorides to form acyl radicals. acs.org While direct SET from a photocatalyst to an acyl chloride can be difficult, indirect methods have been developed. As mentioned previously, the conversion of the acyl chloride to a more easily reducible intermediate is a viable strategy. rsc.orgnih.gov

In the context of transition metal catalysis, SET processes are also crucial. For instance, visible light photoredox/nickel dual catalysis has been employed for the cross-coupling of acyl chlorides with potassium alkyltrifluoroborates. acs.orgacs.org This method is based on a single-electron-mediated alkyl transfer. acs.org Although direct SET to aryl chlorides can be challenging due to their high reduction potentials, specialized photocatalytic systems, including electron-primed photoredox catalysis and the use of strongly reducing organophotocatalysts like N-phenylphenothiazines, have been developed to activate even very stable aryl chlorides. nih.govdb-thueringen.de These advanced methods enable the generation of aryl radicals for subsequent coupling reactions. nih.govdb-thueringen.de

Advanced Applications of 4 Heptylbenzoyl Chloride in Organic Synthesis

Chemo- and Regioselective Functionalization Strategies Utilizing the Acyl Chloride Moiety

The acyl chloride moiety of 4-heptylbenzoyl chloride is the primary site of its reactivity, readily participating in nucleophilic acyl substitution reactions. ontosight.ai This inherent reactivity allows for chemo- and regioselective functionalization. Strategies often focus on controlling reaction conditions to favor substitution at the carbonyl carbon while preventing unintended reactions elsewhere in the molecule. For instance, in complex substrates containing multiple nucleophilic sites, the high electrophilicity of the acyl chloride can be harnessed for selective acylation.

Advanced strategies have also explored the functionalization of the alkyl chain. Superelectrophilic complexes can activate sp³ C–H bonds within the heptyl chain, allowing for the introduction of a second functional group. ineosopen.org This process enables the synthesis of bifunctional neo-compounds from linear acyl halides, where functional groups are positioned at distant points in the molecule. ineosopen.org Furthermore, intramolecular reactions, such as the Schmidt reaction of acyl chlorides with alkyl azides, demonstrate the potential for creating fused polycyclic nitrogen-containing heterocycles in a one-pot transformation. acs.org In this type of reaction, the acyl chloride is converted into an intermediate that can then react with another part of the same molecule to form complex ring structures. acs.org

Synthesis of Complex Molecular Architectures and Intermediates

The versatility of this compound as a building block is evident in its application in synthesizing a variety of complex organic molecules and intermediates.

The reaction of this compound with alcohols and amines is a direct and efficient method for synthesizing the corresponding esters and amides. The high reactivity of the acyl chloride ensures that these reactions often proceed vigorously at room temperature. chemguide.co.ukchemguide.co.uk

The synthesis of esters occurs when this compound is treated with an alcohol. chemguide.co.ukchemguide.co.uk This reaction produces the desired ester along with hydrogen chloride gas. chemguide.co.uk The reaction with phenols, while similar, may require slightly different conditions, such as converting the phenol (B47542) to its more reactive phenoxide ion first. chemguide.co.uk

Amide synthesis is achieved by reacting this compound with primary or secondary amines. libretexts.orglibretexts.orgchemguide.co.uk This reaction, often referred to as the Schotten-Baumann reaction, is typically performed in the presence of a base to neutralize the hydrogen chloride byproduct. fishersci.itvedantu.com The reaction is highly efficient for producing N-substituted amides, which are crucial components in many pharmaceuticals and advanced materials. hud.ac.ukajchem-a.com

Below is a table summarizing representative reactions for the synthesis of esters and amides from this compound.

| Reactant | Product Type | General Reaction |

| Alcohol (R'-OH) | Ester | This compound + R'-OH → 4-Heptylbenzoate Ester + HCl |

| Primary Amine (R'-NH₂) | N-Substituted Amide | This compound + R'-NH₂ → N-R'-4-Heptylbenzamide + HCl |

| Secondary Amine (R'₂NH) | N,N-Disubstituted Amide | This compound + R'₂NH → N,N-R'₂-4-Heptylbenzamide + HCl |

The reaction of this compound with organometallic reagents provides a powerful method for forming new carbon-carbon bonds, leading to the synthesis of ketones and tertiary alcohols. The choice of organometallic reagent is crucial for controlling the extent of the reaction.

To synthesize ketones, a less reactive organometallic reagent, such as a Gilman reagent (lithium dialkylcuprate), is employed. chemistrysteps.com These organocuprates are selective enough to add an alkyl or aryl group to the acyl chloride once, forming a ketone, without reacting further with the ketone product. chemistrysteps.com

In contrast, more reactive organometallic reagents like Grignard reagents (organomagnesium halides) react with acyl chlorides to produce tertiary alcohols. youtube.com The reaction proceeds in two steps: the first equivalent of the Grignard reagent adds to the acyl chloride to form an intermediate ketone. This ketone is more reactive than the initial acyl chloride and immediately reacts with a second equivalent of the Grignard reagent, yielding a tertiary alcohol after an acidic workup. chemistrysteps.comyoutube.com

The following table outlines the synthesis of ketones and tertiary alcohols using different organometallic reagents.

| Organometallic Reagent | Product | Key Feature |

| Gilman Reagent (R'₂CuLi) | Ketone | Selectively adds one R' group. |

| Grignard Reagent (R'MgX) | Tertiary Alcohol | Adds two R' groups. |

In analytical chemistry, particularly for techniques like High-Performance Liquid Chromatography (HPLC), derivatization is often necessary to enhance the detection of analytes that lack a strong chromophore or are present in trace amounts. nih.govbohrium.com Acyl chlorides, including this compound, are effective derivatizing agents for this purpose. nih.govamericanpharmaceuticalreview.com

The strategy involves reacting the analyte, which typically contains a hydroxyl or amine group, with this compound. libretexts.org This reaction introduces the heptylbenzoyl group into the analyte molecule. The benzoyl portion of the structure provides a strong UV-absorbing chromophore, significantly improving detection limits in UV-Vis detectors. nih.govlibretexts.org This pre-column derivatization converts the analyte into a product with enhanced spectroscopic properties, facilitating its quantification even at very low concentrations. nih.govamericanpharmaceuticalreview.com For instance, benzoyl chloride has been used to derivatize various neurochemicals for analysis by HPLC-MS/MS. nih.gov

The table below summarizes the use of this compound as a derivatization agent.

| Analytical Technique | Purpose of Derivatization | Target Functional Groups | Result |

| HPLC-UV | Enhance UV detection | Alcohols, Phenols, Amines, Thiols | Formation of a strongly UV-absorbing derivative. nih.govlibretexts.org |

| HPLC-MS/MS | Improve ionization and detection | Amines, Phenols | Increased signal intensity and specificity in mass spectrometry. nih.gov |

Role of 4 Heptylbenzoyl Chloride in Materials Science and Polymer Chemistry

Polymer Functionalization and Grafting Techniques

The reactivity of the acyl chloride group in 4-heptylbenzoyl chloride makes it a versatile tool for the functionalization and grafting of polymers onto various substrates. This chemical modification is crucial for tailoring the surface properties and enhancing the performance of materials in specific applications.

Covalent Functionalization of Carbon Nanomaterials (e.g., CNTs, Graphene Oxide)

Covalent functionalization is a powerful strategy to modify the properties of carbon nanotubes (CNTs) and graphene oxide (GO), overcoming their inherent tendency to agglomerate and improving their dispersion in polymer matrices. mdpi.comresearchgate.net The process involves creating covalent bonds between the carbon nanomaterial and the functionalizing agent, which in this case can be derived from this compound.

The functionalization of CNTs often begins with an oxidation step to introduce carboxylic acid groups (-COOH) on their surface. mdpi.com These groups can then be converted to highly reactive acyl chlorides by treatment with agents like thionyl chloride. mdpi.com While not directly using this compound, this intermediate step creates a reactive site analogous to the acyl chloride group in this compound, enabling subsequent reactions like amidation and esterification. nih.gov This "grafting from" approach allows for the growth of polymer chains directly from the CNT surface. mdpi.com

Similarly, graphene oxide, with its surface rich in oxygen-containing functional groups like hydroxyl and epoxy groups, is amenable to covalent functionalization. researchgate.netsigmaaldrich.com These groups can be chemically modified to enhance properties such as dispersibility and thermal stability. researchgate.netresearchgate.net Esterification, a reaction readily undergone by acyl chlorides, is a common method for functionalizing GO. sigmaaldrich.comresearchgate.net By reacting this compound with the hydroxyl groups on the GO surface, a covalent linkage is formed, attaching the heptylbenzoyl moiety to the graphene sheet. This modification can render the GO surface more hydrophobic, improving its dispersion in organic solvents. researchgate.net

Table 1: Comparison of Functionalization Methods for Carbon Nanomaterials

| Functionalization Method | Description | Key Reagents/Steps | Impact on Material Properties |

| Covalent Functionalization of CNTs | Introduction of functional groups onto the CNT surface via covalent bonds. | Oxidation (e.g., with acids) to create -COOH groups, followed by conversion to acyl chlorides (e.g., with thionyl chloride) for further reactions. mdpi.com | Improves dispersion in solvents and polymer matrices, enhances interfacial adhesion in composites. mdpi.comresearchgate.net |

| Covalent Functionalization of Graphene Oxide | Chemical modification of oxygen-containing groups (hydroxyl, epoxy) on the GO surface. | Esterification with acyl chlorides (like this compound) or other functionalization reactions. sigmaaldrich.comresearchgate.net | Tailors surface properties (e.g., hydrophobicity), improves thermal resistance and dispersibility in specific solvents. researchgate.net |

| Non-covalent Functionalization | Adsorption of molecules onto the nanomaterial surface through van der Waals forces or π-π stacking. | Surfactants, polymers, aromatic molecules. semanticscholar.orgnih.gov | Preserves the intrinsic electronic and structural properties of the nanomaterial while improving dispersion. semanticscholar.org |

Surface Modification of Activated Carbon for Composite Material Development

Activated carbon (AC) is a highly porous material with a large surface area, making it an excellent adsorbent and a valuable component in composite materials. mdpi.comsapub.org However, its surface chemistry often needs to be modified to enhance its compatibility with other materials and to introduce specific functionalities. sapub.orgnih.gov

One common approach to modify the surface of activated carbon is through oxidation, which introduces carboxylic acid groups. mdpi.comdtu.dk These groups can then be converted to acyl chlorides, creating highly reactive sites for further functionalization. dtu.dk This process allows for the covalent attachment of various molecules, including those derived from this compound, to the activated carbon surface. This functionalization can alter the surface properties of the AC, for instance, by increasing its hydrophobicity, which can be beneficial for its dispersion in non-polar polymer matrices for the development of advanced composite materials.

Esterification and Amidation Reactions in the Creation of Specialty Polymers

The acyl chloride group of this compound is highly susceptible to nucleophilic attack by alcohols and amines, leading to the formation of esters and amides, respectively. These esterification and amidation reactions are fundamental in polymer chemistry for the synthesis of specialty polymers with tailored properties.

By reacting this compound with diols or diamines, it can be incorporated into polyester (B1180765) or polyamide chains. The long heptyl group introduces a flexible and hydrophobic segment into the polymer backbone, which can influence properties such as solubility, thermal behavior, and mechanical strength. This approach allows for the creation of polymers with specific characteristics for applications ranging from advanced coatings to biomedical devices. For instance, the incorporation of such hydrophobic moieties can be used to control the degradation rate and mechanical properties of biodegradable polyesters. nih.gov

Applications in Polymerization Processes

Beyond its role in post-polymerization modification, this compound can also be directly involved in polymerization processes, acting as a key component in initiating and controlling the growth of polymer chains.

Utilization of N-Acyl-β-Lactam Co-initiators in Controlled Polymerization

In the anionic ring-opening polymerization (AROP) of β-lactams to produce polyamides (nylons), N-acyl-β-lactam species are often used as co-initiators to control the polymerization process. nih.gov These co-initiators can be generated in situ by reacting a β-lactam with an acylating agent, such as an acid chloride. nih.govrsc.org

In this context, this compound can serve as the acylating agent. The reaction between this compound and a β-lactam monomer would form an N-(4-heptylbenzoyl)-β-lactam in the reaction mixture. This in-situ-generated co-initiator then initiates the polymerization, with the 4-heptylbenzoyl group becoming the N-terminal end group of the resulting polyamide chain. nih.gov This method offers a convenient way to introduce specific end-functionality to the polymer and to control the polymer's molecular weight and architecture. The choice of the acyl chloride, in this case, this compound, directly influences the properties of the resulting polymer.

Development of High-Performance Polymers and Functional Coatings

The incorporation of the 4-heptylbenzoyl moiety into polymer structures can lead to the development of high-performance polymers and functional coatings with unique properties. The long alkyl chain of the heptyl group can impart hydrophobicity and act as an internal plasticizer, improving the processability and flexibility of the polymer.

In the context of functional coatings, the presence of the aromatic benzoyl group can enhance thermal stability and UV resistance. Furthermore, the ability to precisely place the 4-heptylbenzoyl group at the chain ends or as a side group allows for the fine-tuning of surface properties, such as adhesion and wettability. For example, a coating with a surface rich in heptyl groups would exhibit low surface energy and be water-repellent. These tailored properties are highly desirable in a wide range of applications, from protective coatings for electronics to anti-fouling surfaces in marine environments. chemsrc.com Research has also explored the use of similar long-chain benzoyl chloride derivatives in the synthesis of monomers for conjugated polymers used in organic optoelectronic applications. researchgate.net

Analytical and Spectroscopic Characterization Methodologies in Research on 4 Heptylbenzoyl Chloride Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation of Reaction Products (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are indispensable for the unambiguous identification and structural elucidation of the products resulting from reactions involving 4-heptylbenzoyl chloride. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary information about the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for providing a detailed map of the carbon and hydrogen atoms within a molecule. In the analysis of this compound derivatives, such as an ester formed by reaction with an alcohol, ¹H and ¹³C NMR spectra are used to confirm the successful incorporation of the 4-heptylbenzoyl group.

¹H NMR: The proton NMR spectrum would confirm the structure by showing characteristic signals for the aromatic protons, whose splitting pattern indicates a 1,4-disubstituted benzene (B151609) ring. It would also display signals for the seven-carbon alkyl chain, typically seen as a triplet for the terminal methyl group, a series of multiplets for the methylene (B1212753) groups, and a triplet for the methylene group adjacent to the aromatic ring. The disappearance of the highly reactive acyl chloride is confirmed by the appearance of new signals corresponding to the resulting functional group (e.g., an ester or amide).

¹³C NMR: The carbon NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the heptyl chain, the aromatic ring, and, most importantly, the carbonyl carbon, whose chemical shift is indicative of the new functional group formed.

Table 1: Representative ¹H NMR Chemical Shifts for a Hypothetical 4-Heptylbenzoyl Derivative (Ester)

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons (Ha, Hb) | 7.20 - 8.10 | Doublet |

| Methylene Protons (-CH₂-Ar) | 2.60 - 2.75 | Triplet |

| Methylene Protons (-(CH₂)₅-) | 1.25 - 1.65 | Multiplet |

| Terminal Methyl Protons (-CH₃) | 0.85 - 0.95 | Triplet |

| Protons on Ester Alkyl Group | 3.50 - 4.50 | Varies |

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The transformation of this compound into a derivative is easily monitored using IR spectroscopy. The strong, characteristic absorption band of the acyl chloride's carbonyl group (C=O) at a high frequency (around 1790-1740 cm⁻¹) will disappear and be replaced by the C=O stretch of the new functional group (e.g., an ester at ~1735 cm⁻¹ or an amide at ~1650 cm⁻¹) at a different frequency. libretexts.org Other key bands confirm the integrity of the rest of the molecule, such as the C-H stretching vibrations of the heptyl group (3000–2850 cm⁻¹) and the C=C stretching vibrations of the aromatic ring (1600-1450 cm⁻¹). libretexts.org

Table 2: Key IR Absorption Frequencies for this compound and a Derivative (Ester)

| Functional Group | Vibrational Mode | This compound (cm⁻¹) | 4-Heptylbenzoyl Ester (cm⁻¹) |

| Carbonyl | C=O Stretch | ~1770 | ~1735 |

| Alkyl Chain | C-H Stretch | 2850-2960 | 2850-2960 |

| Aromatic Ring | C=C Stretch | ~1600, ~1500 | ~1600, ~1500 |

| Ester | C-O Stretch | N/A | 1100-1300 |

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity. For a derivative of this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern often reveals characteristic losses, such as the cleavage of the heptyl chain or the loss of the group that replaced the chlorine, providing corroborative structural evidence. For instance, the mass spectrum of a related compound, 4-methylbenzoyl chloride, provides a reference for the types of fragmentation that can be expected. nist.gov

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating components of a mixture, making them ideal for assessing the purity of synthesized this compound derivatives and for monitoring the progress of a chemical reaction.

Gas Chromatography (GC) is a standard analytical technique well-suited for volatile and thermally stable compounds. It is often used to monitor the progress of reactions involving this compound by measuring the consumption of the starting material over time. A small aliquot of the reaction mixture is analyzed, and the resulting chromatogram shows peaks corresponding to the starting material, intermediates, and the final product, with their respective retention times allowing for identification. The purity of the final, isolated product can also be determined. A validated GC method can provide quantitative results regarding the percentage of impurities. wjpps.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both qualitative and quantitative analysis of a wide range of compounds, particularly those that are not sufficiently volatile or stable for GC. researchgate.netjocpr.com Reverse-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly employed to assess the purity of 4-heptylbenzoyl derivatives. By comparing the peak area of the main product to the total area of all peaks, the purity can be accurately calculated. A validated HPLC method is a reliable tool for quality control in a production setting. researchgate.net

Table 3: Hypothetical HPLC Data for Monitoring the Synthesis of a 4-Heptylbenzoyl Derivative

| Reaction Time (hours) | Peak Area % (this compound) | Peak Area % (Product) | Purity of Product at End of Reaction (%) |

| 0 | 100 | 0 | N/A |

| 1 | 45.2 | 54.8 | N/A |

| 2 | 10.5 | 89.5 | N/A |

| 4 | <1.0 | >99.0 | 99.1 |

Thermal Analysis for Material Property Characterization (e.g., TGA for Grafting Yields)

Thermal analysis techniques are used to measure the physical and chemical properties of materials as a function of temperature. For materials that have been modified or functionalized using this compound derivatives, thermal analysis provides key insights into their thermal stability and composition.

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as it is heated at a controlled rate. This is particularly useful for characterizing materials where a 4-heptylbenzoyl derivative has been grafted onto a substrate, such as a polymer or nanoparticle. The resulting TGA curve shows the temperatures at which the material degrades and loses mass. An increase in thermal stability is often observed upon modification. researchgate.net

Furthermore, TGA is a critical tool for quantifying the amount of organic material grafted onto an inorganic or more stable organic substrate. By comparing the TGA curve of the unmodified substrate with that of the grafted material, the grafting yield or density can be calculated. The weight loss in a specific temperature range, corresponding to the decomposition of the grafted 4-heptylbenzoyl derivative, is used in this calculation. researchgate.netresearchgate.net

The grafting yield can be calculated using the weight loss percentages from the TGA data. The formula considers the weight loss of the original substrate and the weight loss of the grafted material in the relevant temperature range. researchgate.net

Table 4: Example TGA Data for Calculating Grafting Yield

| Sample | Initial Weight (mg) | Final Weight (mg) at 600°C | Weight Loss (%) |

| Unmodified Substrate | 10.00 | 9.80 | 2.0 |

| Substrate-g-Heptylbenzoyl | 10.00 | 8.30 | 17.0 |

From this data, the percentage of the grafted material can be calculated, providing a quantitative measure of the reaction's success.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-heptylbenzoyl chloride in laboratory settings?

- Answer : Due to its structural similarity to other benzoyl chlorides (e.g., 4-bromobenzoyl chloride), this compound is highly reactive and corrosive. Key safety measures include:

- Personal Protective Equipment (PPE) : Impervious gloves (e.g., nitrile), tightly sealed goggles, and full-face shields to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors. Respiratory protection (e.g., NIOSH-approved masks) is required in high-concentration environments .

- Storage : Store in moisture-free, corrosion-resistant containers under inert gas (e.g., nitrogen) to prevent hydrolysis. Label containers with GHS05 (corrosive) and H314 hazard statements .

- Spill Management : Neutralize spills with dry sodium bicarbonate or inert adsorbents; avoid water due to exothermic reactions .

Q. What synthetic routes are commonly employed to prepare this compound?

- Answer : Analogous to benzoyl chloride synthesis (evidence 21), the primary method involves reacting 4-heptylbenzoic acid with chlorinating agents:

- Thionyl Chloride (SOCl₂) : Reflux 4-heptylbenzoic acid with excess SOCl₂ under anhydrous conditions. Remove residual SOCl₂ via vacuum distillation. Monitor reaction completion using FT-IR (disappearance of -COOH peak at ~1700 cm⁻¹) .

- Phosphorus Pentachloride (PCl₅) : Suitable for thermally stable substrates. Requires rigorous moisture exclusion.

- Note : The long heptyl chain may necessitate longer reaction times or elevated temperatures compared to shorter-chain analogs.

Q. How can researchers verify the purity of synthesized this compound?

- Answer : Use a combination of analytical techniques:

- Gas Chromatography-Mass Spectrometry (GC-MS) : Detect volatile impurities or unreacted precursors.

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via ¹H/¹³C NMR (e.g., carbonyl carbon signal at ~170 ppm) .

- Titration : Quantify active chloride content using silver nitrate titration (gravimetric analysis) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side reactions (e.g., hydrolysis or dimerization) during synthesis?

- Answer :

- Moisture Control : Use molecular sieves or anhydrous solvents (e.g., distilled THF) to suppress hydrolysis .

- Temperature Modulation : Lower temperatures (0–5°C) reduce dimerization risks, while higher temperatures (40–60°C) accelerate chlorination.

- Catalytic Additives : Introduce catalytic DMAP (4-dimethylaminopyridine) to enhance reaction efficiency and selectivity .

- In-line Monitoring : Employ real-time FT-IR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Q. What strategies are effective for resolving contradictory data in reactivity studies of this compound?

- Answer : Apply systematic bias analysis as outlined in controlled trial methodologies (evidence 8):

- Blinded Replication : Independent replication of experiments by separate teams to identify procedural inconsistencies.

- Meta-Analysis : Aggregate data from multiple studies to identify trends obscured by outliers. Use PRISMA guidelines (evidence 1) for transparent reporting.

- Sensitivity Analysis : Test hypotheses under varying conditions (e.g., solvent polarity, temperature) to isolate confounding factors .

Q. How can structural analogs inform the prediction of degradation pathways or byproducts for this compound?

- Answer : Utilize grouping/read-across principles (evidence 19) based on shared functional groups:

- Hydrolysis : Like benzoyl chloride, this compound hydrolyzes to 4-heptylbenzoic acid in aqueous environments. Monitor pH and water activity to quantify degradation rates .

- Thermal Decomposition : Compare to 4-methylbenzoyl chloride (evidence 16), which decomposes above 150°C. Use thermogravimetric analysis (TGA) to identify decomposition thresholds.

- Byproduct Identification : Employ LC-MS/MS to detect trace impurities (e.g., heptylbenzene from decarboxylation) .

Q. What experimental designs are recommended for studying the stability of this compound under varying storage conditions?

- Answer :

- Accelerated Stability Testing : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) to simulate long-term storage. Analyze degradation via HPLC .

- Light Sensitivity : Use UV-vis spectroscopy to assess photolytic decomposition. Store samples in amber glass to mitigate light-induced reactions .

- Compatibility Studies : Test interactions with common lab materials (e.g., glass, PTFE) to identify leaching or adsorption issues .

Methodological Notes

- Data Integrity : Follow Cochrane Handbook guidelines (evidence 2) for rigorous experimental design, including randomization of replicates and explicit reporting of exclusion criteria.

- Ethical Compliance : Adhere to REACH regulations (evidence 10) for safe disposal and occupational exposure limits.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.